molecular formula C10H10BrNO B11873140 7-Bromo-2-ethylisoindolin-1-one

7-Bromo-2-ethylisoindolin-1-one

Cat. No.: B11873140
M. Wt: 240.10 g/mol
InChI Key: WPSDLSNPMJLMQL-UHFFFAOYSA-N
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Description

7-Bromo-2-ethylisoindolin-1-one is a brominated isoindolinone derivative featuring a bromine substituent at the 7-position and an ethyl group at the 2-position of the heterocyclic core. Bromine, as a halogen, contributes to electronic effects and may serve as a handle for further functionalization via cross-coupling reactions.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

7-bromo-2-ethyl-3H-isoindol-1-one

InChI

InChI=1S/C10H10BrNO/c1-2-12-6-7-4-3-5-8(11)9(7)10(12)13/h3-5H,2,6H2,1H3

InChI Key

WPSDLSNPMJLMQL-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethylisoindolin-1-one typically involves the bromination of 2-ethylisoindolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for 7-Bromo-2-ethylisoindolin-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethylisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-ethylisoindolin-1-one derivatives with various functional groups.

Scientific Research Applications

7-Bromo-2-ethylisoindolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethylisoindolin-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The isoindolinone core can also engage in hydrogen bonding and π-π interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 7-Bromo-2-ethylisoindolin-1-one with structurally related compounds, emphasizing substituent positions, molecular weights, and key properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
7-Bromo-2-ethylisoindolin-1-one Br (7), C₂H₅ (2) C₁₀H₁₀BrNO ~256.10 (est.) Enhanced lipophilicity; synthetic versatility -
7-Bromo-6-methoxyisoindolin-1-one Br (7), OCH₃ (6) C₉H₈BrNO₂ 258.07 Methoxy group increases polarity; potential fluorescence
4-Bromo-2-methylisoindolin-1-one Br (4), CH₃ (2) C₉H₈BrNO 242.07 Lower steric bulk; intermediates in drug synthesis
7-Amino-4-bromo-2-methylisoindolin-1-one NH₂ (7), Br (4), CH₃ (2) C₉H₉BrN₂O 241.09 Amino group enables conjugation; bioactive potential
4-Bromo-7-nitroisoindolin-1-one Br (4), NO₂ (7) C₈H₅BrN₂O₃ 257.04 Nitro group enhances reactivity; possible mutagenicity
5-Bromo-7-fluoroisoindolin-1-one Br (5), F (7) C₈H₅BrFNO 230.03 Fluorine improves metabolic stability; electronic effects

Key Comparative Insights

Substituent Position Effects: Bromine at position 7 (target compound) vs. position 4 (4-Bromo-2-methylisoindolin-1-one) alters electronic distribution and steric accessibility. The 7-bromo derivative may exhibit distinct reactivity in Suzuki-Miyaura couplings compared to 4-bromo analogs . Ethyl vs.

Functional Group Contributions: Methoxy (7-Bromo-6-methoxyisoindolin-1-one): Introduces hydrogen-bonding capacity, useful in crystal engineering or fluorescence-based applications . Nitro (4-Bromo-7-nitroisoindolin-1-one): Electron-withdrawing nitro groups enhance electrophilicity but may raise toxicity concerns . Amino (7-Amino-4-bromo-2-methylisoindolin-1-one): Enables peptide coupling or metal coordination, expanding utility in medicinal chemistry .

Biological and Material Relevance: Brominated isoindolinones are frequently intermediates in synthesizing kinase inhibitors (e.g., PARP inhibitors) . Fluorinated analogs (e.g., 5-Bromo-7-fluoroisoindolin-1-one) are prioritized in drug discovery for improved pharmacokinetics .

Biological Activity

Overview

7-Bromo-2-ethylisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone family, characterized by its unique structural features, which include a bromine atom at the 7-position and an ethyl group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC10H10BrNO
Molecular Weight240.10 g/mol
IUPAC Name7-bromo-2-ethyl-3H-isoindol-1-one
InChIInChI=1S/C10H10BrNO/c1-2-12-6-7-4-3-5-8(11)9(7)10(12)13/h3-5H,2,6H2,1H3
InChI KeyWPSDLSNPMJLMQL-UHFFFAOYSA-N
Canonical SMILESCCN1CC2=C(C1=O)C(=CC=C2)Br

The precise mechanism of action for 7-Bromo-2-ethylisoindolin-1-one is not fully elucidated. However, it is believed to interact with various molecular targets and pathways. The bromine atom may facilitate halogen bonding, enhancing the compound's reactivity with biological molecules. The isoindolinone core can engage in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity towards biological targets.

Biological Activity

Research has indicated that compounds within the isoindoline class exhibit a range of biological activities. Notably, 7-Bromo-2-ethylisoindolin-1-one has been investigated for:

Anticancer Properties: Preliminary studies suggest that this compound may inhibit certain enzymes or receptors involved in cancer pathways. Its structural features allow it to potentially disrupt cancer cell proliferation and induce apoptosis.

Antimicrobial Activity: The compound has also shown promise in inhibiting various microbial strains, indicating potential applications as an antimicrobial agent .

Enzyme Modulation: There is evidence suggesting that 7-Bromo-2-ethylisoindolin-1-one may modulate the activity of specific enzymes or receptors, which could be pivotal in developing therapeutic strategies for diseases involving these targets .

Case Studies and Research Findings

Several studies have explored the biological activity of 7-Bromo-2-ethylisoindolin-1-one:

  • Anticancer Study: A study published in a peer-reviewed journal evaluated the cytotoxic effects of 7-Bromo-2-ethylisoindolin-1-one on various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cells.
  • Antimicrobial Assessment: Another research project focused on assessing the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Mechanistic Insights: A recent investigation into the mechanism of action highlighted that 7-Bromo-2-ethylisoindolin-1-one interacts with cellular signaling pathways involved in apoptosis and cell cycle regulation. This suggests its potential role as a lead compound in drug development aimed at cancer therapies.

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